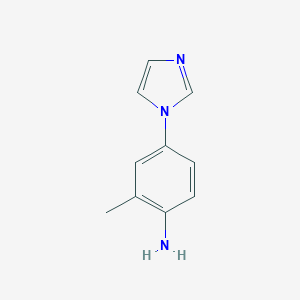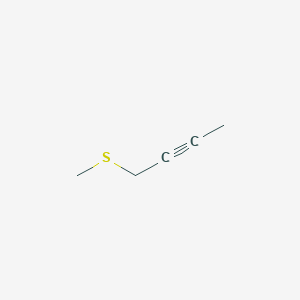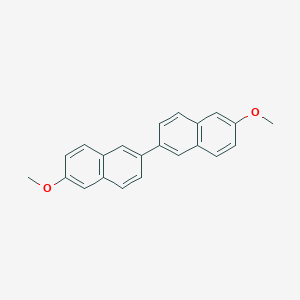
4-(1H-Imidazol-1-yl)-2-methylaniline
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives can be synthesized by various methods. For instance, enaminone, (2 E )-1- [4- (1 H -imidazol-1-yl) phenyl]-4-methylpent-2-en-1-one ( II) was synthesized by refluxing 1- [4- (1 H -imidazol-1-yl) phenyl] ethan-1-one ( I) with dimethylforamide dimethylacetal (DMF–DMA) under solvent-free condition for 12 hours .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic methods. For example, FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, Claisen–Schmidt condensation of 4- (1 H -imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded the novel compound ( E )-3- [4- (1 H -imidazol-1-yl)phenyl]-1- (4-methylphenyl)prop-2-en-1-one .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Application in Antifungal Research
Specific Scientific Field
Pharmaceutical Chemistry and Microbiology
Summary of the Application
“4-(1H-Imidazol-1-yl)-2-methylaniline” is used in the synthesis of imidazole-containing chalcones, which have been shown to be effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
Methods of Application or Experimental Procedures
The compound is synthesized through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. The resulting compound is then recrystallized from hot methanol .
Results or Outcomes
.
Application in Antibacterial Research
Summary of the Application
Imidazole derivatives, including “4-(1H-Imidazol-1-yl)-2-methylaniline”, have been synthesized and evaluated for their potential antibacterial properties .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application vary, but generally involve the reaction of the imidazole compound with various reagents to form new derivatives .
Results or Outcomes
Some of these derivatives have shown significant activity against bacterial strains such as E. coli and S. aureus .
Application in Phosphodiesterase (PDE) Inhibition Research
Specific Scientific Field
Summary of the Application
A novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition .
Methods of Application or Experimental Procedures
N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones. Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .
Results or Outcomes
Some compounds showed marked activities in PDE inhibition .
Application in Antiviral Research
Summary of the Application
Imidazole derivatives, including “4-(1H-Imidazol-1-yl)-2-methylaniline”, have been synthesized and evaluated for their potential antiviral properties .
Results or Outcomes
Some of these derivatives have shown significant activity against viral strains .
Application in Agriculture
Specific Scientific Field
Summary of the Application
Imidazole derivatives are used in agriculture as fungicides, herbicides, and plant-growth regulators .
Methods of Application or Experimental Procedures
The specific methods of application vary, but generally involve the formulation of the imidazole compound into a suitable form for application to crops .
Results or Outcomes
These compounds have been shown to be effective in controlling various pests and diseases, and in promoting plant growth .
Safety And Hazards
Imidazole derivatives can have various safety and hazard profiles. For instance, Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, they hold promise for future research and drug development.
Propiedades
IUPAC Name |
4-imidazol-1-yl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUDPJHDTZGULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560431 | |
| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)-2-methylaniline | |
CAS RN |
118111-96-9 | |
| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)





![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)